6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula . This compound is a derivative of both pyridine and piperidine, which are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and biological studies, due to its potential applications in the synthesis of biologically active molecules and its interaction with neurotransmitter receptors and ion channels.
The compound is classified under the category of heterocyclic compounds, specifically as an amine derivative. It is recognized by its IUPAC name, 6-methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, and has been cataloged with the CAS number 1713164-07-8. Its structure features a methoxy group attached to a pyridine ring, along with a piperidine moiety, which contributes to its unique chemical properties.
The synthesis of 6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves several key steps:
These methods ensure that the desired compound is synthesized efficiently while maintaining high purity levels.
The molecular structure of 6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride can be represented as follows:
InChI=1S/C11H17N3O.3ClH/c1-15-11-4-2-3-10(14-11)13-9-5-7-12-8-6-9;;;/h2-4,9,12H,5-8H2,1H3,(H,13,14);3*1H
The structure consists of a pyridine ring substituted at position 6 with a methoxy group and at position 2 with an amine that is linked to a piperidine ring. The presence of three hydrochloride ions indicates that it forms a stable salt form.
The chemical reactivity of 6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride can be explored through various reaction pathways:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor it for specific applications.
While specific data on the mechanism of action for 6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is limited, compounds with similar structures often interact with neurotransmitter receptors or ion channels. The piperidine moiety may facilitate binding to these targets due to its structural similarity to known ligands in pharmacology.
Research indicates that derivatives containing piperidine rings can modulate neurotransmitter systems, potentially influencing pathways related to mood regulation, cognition, or pain perception . Further studies are necessary to elucidate the precise mechanisms involved.
The physical properties of 6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride include:
Chemical properties include:
Data regarding melting point or boiling point are not widely available but can be determined experimentally.
6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has several significant applications in scientific research:
The versatility of this compound makes it valuable across multiple fields within chemistry and biology. Further exploration into its properties and interactions could lead to novel therapeutic agents or materials.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4